2-(benzylsulfanyl)-N-(5-chloropyridin-2-yl)acetamide
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Overview
Description
2-(benzylsulfanyl)-N-(5-chloropyridin-2-yl)acetamide is an organic compound that features a benzylsulfanyl group attached to an acetamide moiety, with a 5-chloropyridin-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-(5-chloropyridin-2-yl)acetamide typically involves the following steps:
Formation of Benzylsulfanyl Intermediate: The benzylsulfanyl group can be introduced by reacting benzyl chloride with sodium sulfide in an appropriate solvent such as ethanol.
Acetamide Formation: The intermediate is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form the acetamide moiety.
Introduction of 5-Chloropyridin-2-yl Group: Finally, the acetamide intermediate is coupled with 5-chloropyridine-2-amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-(5-chloropyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-N-(5-chloropyridin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound can be explored for its potential as a pesticide or herbicide due to its structural similarity to known agrochemicals.
Biological Studies: It can be used in studies to understand the interaction of sulfur-containing compounds with biological systems.
Material Science: The compound can be investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(5-chloropyridin-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The benzylsulfanyl group could interact with the active site of the enzyme, while the pyridine ring could enhance binding affinity through π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2-(benzylsulfanyl)-N-(5-fluoropyridin-2-yl)acetamide: Similar structure but with a fluorine atom instead of chlorine.
2-(benzylsulfanyl)-N-(5-bromopyridin-2-yl)acetamide: Similar structure but with a bromine atom instead of chlorine.
2-(benzylsulfanyl)-N-(5-methylpyridin-2-yl)acetamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
2-(benzylsulfanyl)-N-(5-chloropyridin-2-yl)acetamide is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The chlorine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets or other molecules.
Properties
Molecular Formula |
C14H13ClN2OS |
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Molecular Weight |
292.8 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-(5-chloropyridin-2-yl)acetamide |
InChI |
InChI=1S/C14H13ClN2OS/c15-12-6-7-13(16-8-12)17-14(18)10-19-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,16,17,18) |
InChI Key |
SWAREJSEYHCODV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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